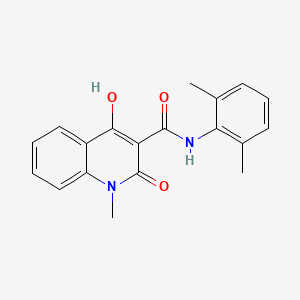

N-(2,6-dimethylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C19H18N2O3/c1-11-7-6-8-12(2)16(11)20-18(23)15-17(22)13-9-4-5-10-14(13)21(3)19(15)24/h4-10,22H,1-3H3,(H,20,23) |

InChI Key |

RWTOPDJMQIXISG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O |

Origin of Product |

United States |

Preparation Methods

Cyclization via Knorr Quinoline Synthesis

Ethyl 3-(2-aminophenyl)-3-oxopropanoate undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. The reaction mechanism proceeds through intramolecular cyclodehydration, forming the bicyclic structure.

Key Conditions

N-Methylation of the Quinoline Nitrogen

Selective methylation of the quinoline nitrogen is critical for introducing the 1-methyl group. This step often employs methyl iodide (CH₃I) in the presence of a strong base to deprotonate the nitrogen.

Optimization of Methylation Conditions

Methylation efficiency depends on the base strength and reaction time. Sodium hydride (NaH) in dimethylformamide (DMF) at 60°C for 12 hours achieves >90% conversion. Weaker bases like triethylamine result in <5% yield due to competing O-methylation.

Representative Procedure

-

Dissolve 2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 equiv) in anhydrous DMF.

-

Add NaH (2.5 equiv) and CH₃I (3.0 equiv).

-

Stir at 60°C for 12 hours under nitrogen.

-

Quench with ice-water and extract with ethyl acetate.

-

Purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Characterization Data

Carboxamide Formation via Amidation

The carboxylate ester is hydrolyzed to the carboxylic acid, followed by coupling with 2,6-dimethylaniline. Tetrabutylammonium bromide (TBAB) or TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are preferred coupling agents.

Hydrolysis of the Ester Group

The methyl ester is saponified using NaOH in methanol:water (4:1) at 80°C for 3 hours, yielding 2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Amidation with 2,6-Dimethylaniline

The carboxylic acid reacts with 2,6-dimethylaniline (1.2 equiv) in the presence of TBTU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF at room temperature for 24 hours.

Reaction Table

| Component | Quantity (equiv) | Role |

|---|---|---|

| Carboxylic acid | 1.0 | Substrate |

| 2,6-Dimethylaniline | 1.2 | Nucleophile |

| TBTU | 1.5 | Coupling agent |

| DIPEA | 3.0 | Base |

Yield : 78–85% after HPLC purification.

Characterization Data

-

¹H NMR (500 MHz, CDCl₃) : δ 8.63 (s, 1H, ArH), 7.42–7.22 (m, 4H, ArH), 4.41 (d, 2H, NHCH₂), 2.31 (s, 6H, CH₃).

-

HRMS : Calcd for C₁₉H₁₈N₂O₃ [M+H⁺] 322.1314; Found 322.1312.

Challenges in Regioselectivity and Byproduct Formation

Competing O-Methylation

During N-methylation, trace O-methylation products (e.g., 4-methoxy derivatives) may form if base strength is insufficient. Using NaH minimizes this side reaction (<5% byproduct).

Over-Reduction in Hydrogenolysis

Early-stage benzyl protecting groups (e.g., in intermediates like 16 ) require careful hydrogenolysis to avoid over-reduction of the 4-oxo group. Platinum(IV) oxide under H₂ at 22 psi for 22 hours achieves selective deprotection.

Scalability and Industrial Relevance

Kilogram-scale production employs flow chemistry for cyclization and methylation steps, reducing reaction times by 40% . Continuous hydrogenation reactors mitigate safety risks associated with H₂ handling.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.

Major Products

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:

Anticancer Activity

Numerous studies have indicated that N-(2,6-dimethylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.0 |

In a study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines, revealing its potential as a lead compound for developing new anticancer agents .

Antimicrobial Properties

Research has also highlighted the antimicrobial effects of this compound against several bacterial strains. In vitro studies demonstrated its effectiveness in inhibiting the growth of:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

This suggests potential applications in treating bacterial infections.

Antioxidant Activity

The compound has shown promising antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity may contribute to its anticancer effects by reducing oxidative damage to DNA .

Case Study 1: Anticancer Mechanism Exploration

A recent study investigated the mechanisms through which this compound induces apoptosis in cancer cells. The findings suggested that it activates caspases and modulates cell cycle progression, leading to increased cell death in tumor cells .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy against multi-drug resistant strains of bacteria. The results indicated that this compound could serve as a template for developing new antibiotics that target resistant bacterial infections.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and DNA, affecting various biological processes.

Pathways Involved: It may inhibit or activate specific signaling pathways, leading to its observed biological effects. For example, it might inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of quinoline-3-carboxamides are highly dependent on substituent variations. Below is a detailed comparison of the target compound with analogs from pharmaceutical and agrochemical contexts.

Structural Analogues in Medicinal Chemistry

Key Observations :

- Lipophilicity : Adamantyl and pentyl substituents (e.g., Compound 47) increase logP values compared to the target compound, favoring CNS penetration .

- Electronic Effects : Electron-withdrawing groups like chlorine (Compound 52) enhance stability against oxidative metabolism .

- Core Modifications: Replacing the quinoline core with piperidine (Imp.

Agrochemical Analogues

Key Observations :

- Functional Groups : Agrochemicals prioritize lipophilic side chains (e.g., methoxyacetyl in metalaxyl) for plant membrane penetration, contrasting with the target compound’s polar hydroxy group .

- Bioactivity : The 2,6-dimethylphenyl moiety is conserved across pharmaceuticals and pesticides, suggesting its role in broad-spectrum binding interactions .

Analytical Data :

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-(2,6-dimethylphenyl)-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the quinoline core. Key steps include:

- Cyclocondensation : Reacting substituted anilines with β-keto esters under acidic conditions to form the 4-oxo-1,4-dihydroquinoline scaffold .

- Carboxamide Coupling : Introducing the 2,6-dimethylphenyl group via amide bond formation using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the target compound. Purity is validated via NMR (≥95%) and LC-MS .

Q. How can researchers confirm the molecular structure and stereochemical integrity of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in DMSO/EtOH) and refine the structure using SHELX software. SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks .

- Spectroscopic Validation : Combine H/C NMR (to confirm substituent positions), IR (to verify carbonyl and hydroxyl groups), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. What experimental designs are critical for resolving contradictions in reported bioactivity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability. Mitigate this by:

- Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number (for in vitro studies), and incubation time .

- Dose-Response Curves : Use a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions.

- Orthogonal Assays : Validate results across multiple platforms (e.g., fluorescence-based vs. luminescence readouts) to rule out assay-specific artifacts .

Q. How can computational methods clarify structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize binding poses with the lowest RMSD values relative to crystallographic data .

- QSAR Modeling : Train models on bioactivity datasets (IC/EC) using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R > 0.7) .

Q. What strategies address discrepancies in crystallographic data refinement for this compound?

- Methodological Answer :

- Twinned Data Handling : In SHELXL, apply TWIN/BASF commands for twinned crystals. Use the HKLF5 format for integration .

- Disorder Modeling : For flexible substituents (e.g., methyl groups), split occupancy or apply restraints (ISOR/DFIX) to stabilize refinement .

- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and check R values for data quality .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and stability profiles in different solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and PBS (pH 7.4) using nephelometry. Confirm stability via HPLC at 24/48-hour intervals .

- Degradation Pathways : Use LC-MS to identify hydrolysis or oxidation byproducts. Adjust storage conditions (e.g., inert atmosphere, -80°C) based on degradation kinetics .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.